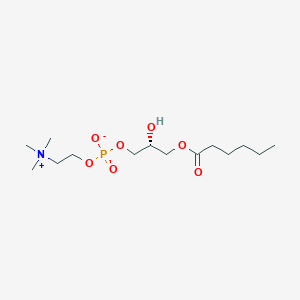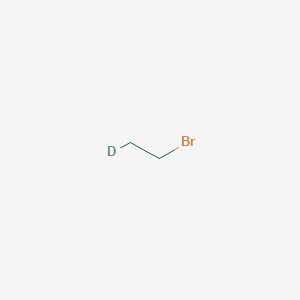
Bromoethane-2-D1
Übersicht
Beschreibung
Bromoethane-2-D1 , also known as ethyl bromide-2-D1 , is a chemical compound with the molecular formula C₂H₄BrD . It is a deuterated derivative of ethyl bromide (bromoethane) where one of the hydrogen atoms is replaced by deuterium. The compound is commonly used in organic synthesis, research, and industrial applications .
Synthesis Analysis
The synthesis of This compound involves the replacement of a hydrogen atom in ethyl bromide (C₂H₅Br) with deuterium (D). This can be achieved through various methods, including isotopic exchange reactions or direct halogenation of deuterated alkanes. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of an ethyl group (C₂H₅) attached to a bromine atom (Br) and a deuterium atom (D). The deuterium substitution results in a heavier isotope, which can impact the compound’s reactivity and physical properties. The structural details can be visualized using molecular modeling software or spectroscopic techniques .
Chemical Reactions Analysis
This compound participates in various chemical reactions typical of alkyl halides. These reactions include nucleophilic substitution, elimination, and radical reactions. Researchers have investigated its behavior in different reaction conditions, and the literature provides insights into its reactivity patterns .
Wissenschaftliche Forschungsanwendungen
Gas-Phase Reactions
A study by Sarzyński et al. (2011) investigated the kinetics of gas-phase reactions of bromoethane (C2H5Br) and D-bromoethane (C2D5Br) with chlorine atoms. They measured the rate constants for H-abstraction from C2H5Br and D-abstraction from C2D5Br, contributing to a deeper understanding of atmospheric chemistry and the kinetic isotope effect (Sarzyński et al., 2011).
Pyrolysis Study
Vin et al. (2018) conducted a pyrolysis study on bromoethane, focusing on its thermal decomposition under various conditions. This research contributes to the understanding of bromoethane's behavior at high temperatures, which is crucial in industrial processes and environmental impact studies (Vin et al., 2018).
SuFEx Click Chemistry
Research by Smedley et al. (2018) introduced 1-bromoethene-1-sulfonyl fluoride (BESF) as a robust connector in SuFEx click chemistry. Their work demonstrated the potential of BESF, derived from bromoethane, in synthesizing various compounds with broad applications in chemistry and materials science (Smedley et al., 2018).
Dissociation Under Electric Fields
A study by Jin et al. (2019) explored the dissociation characteristics of bromoethane under external electric fields. This research is significant for understanding how bromoethane behaves in different environmental conditions and could inform methods to mitigate its atmospheric impact (Jin et al., 2019).
Biodegradation Research
Santos and Livingston (1997) investigated the aerobic mineralization of bromoethane, highlighting its potential biodegradation in environmental contexts. This study is vital for understanding how bromoethane breaks down in nature and the role of microbial processes in this degradation (Santos & Livingston, 1997).
Wirkmechanismus
Target of Action
Bromoethane-2-D1, also known as Ethyl Bromide-2-D1, is a primary halogenoalkane . The primary targets of this compound are the carbon atoms in organic compounds, where it acts as an alkylating agent .
Mode of Action
This compound interacts with its targets through a process known as nucleophilic substitution, specifically the SN2 reaction mechanism . In this process, a nucleophile (a chemical species rich in electrons) substitutes a leaving group, in this case, a bromine atom . For example, when bromoethane is refluxed with an aqueous solution of sodium hydroxide, the nucleophilic hydroxide ion substitutes the bromine of the primary halogenoalkane to form the primary alcohol ethanol .
Biochemical Pathways
The SN2 reaction mechanism of this compound affects various biochemical pathways. It is involved in the synthesis of bromoalkanes and the conversion of primary halogenoalkanes into primary alcohols . The rate at which the primary halogenoalkane is converted into a primary alcohol is directly proportional to the concentration of the primary halogenoalkane and is also directly proportional to the concentration of the hydroxide ions .
Pharmacokinetics
As a volatile compound, it is likely to have high bioavailability due to its ability to easily cross biological membranes .
Result of Action
The result of this compound’s action is the formation of new organic compounds through the substitution of bromine atoms. For instance, it can convert primary halogenoalkanes into primary alcohols . This transformation is crucial in various chemical syntheses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of the SN2 reaction is affected by the concentrations of the primary halogenoalkane and the hydroxide ions . Furthermore, the reaction is also influenced by temperature and solvent conditions .
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Bromoethane, a related compound, has been shown to cause damage to the respiratory tract in both humans and animals
Molecular Mechanism
Bromoethane, a related compound, is usually prepared by the addition of hydrogen bromide to ethene This suggests that Bromoethane-2-D1 may also interact with biomolecules through similar mechanisms, such as binding interactions, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Related compound bromoethane has shown significant increase in the incidence of phaeochromocytomas in male rats, which was not dose-related
Eigenschaften
IUPAC Name |
1-bromo-2-deuterioethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![15,17,21-Trioxa-3,6,9,12-tetraaza-16-phosphapentatriacontanoic acid, 3,6,9-tris(carboxymethyl)-16-hydroxy-11,22-dioxo-19-[(1-oxotetradecyl)oxy]-, 16-oxide, ammonium salt (1:5), (19R)-](/img/structure/B3044053.png)


![Hexadecanoic acid, (1R)-1-[[[[2-[(2,4-dinitrophenyl)amino]ethoxy]hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl ester, monoammonium salt](/img/structure/B3044059.png)
![Azane;[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate](/img/structure/B3044060.png)
![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
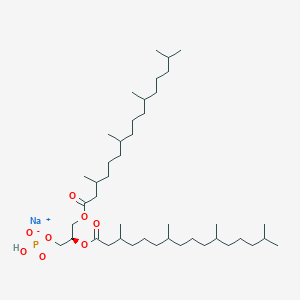
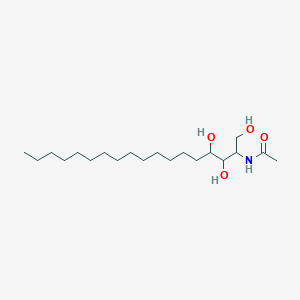
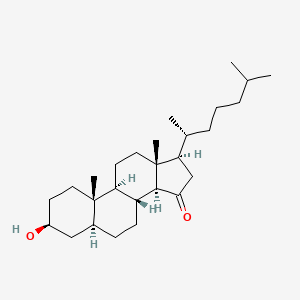
![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
